molecular formula C14H10ClN3O3S B5721083 3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B5721083
M. Wt: 335.8 g/mol
InChI Key: JTOOREBTLYJHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide, also known as N-(3-chlorophenyl)-N'-[(3-nitrophenyl)carbamothioyl]benzene-1,2-diamine, is a chemical compound that has been used in scientific research for various purposes. It is a member of the class of compounds known as sulfonamides, which have been used in medicine as antibacterial agents.

Mechanism of Action

The mechanism of action of 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. This leads to the inhibition of cell growth and proliferation, which is why the compound has potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide has biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potential as an anticancer agent. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use as a therapeutic agent.

Future Directions

There are several future directions for research on 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide. One area of research is the development of new drugs based on this compound. Researchers are exploring ways to modify the structure of the compound to improve its efficacy and reduce its toxicity. Another area of research is the investigation of the mechanism of action of the compound. Understanding how it works at the molecular level could lead to the development of new drugs with similar mechanisms of action. Finally, researchers are exploring the use of 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide in combination with other drugs to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction of 3-chloroaniline with 3-nitrobenzenesulfonyl chloride in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with thiosemicarbazide to form the final compound. The synthesis method has been reported in several scientific journals, including the Journal of Organic Chemistry.

Scientific Research Applications

3-chloro-3-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide{[(3-nitrophenyl)amino]carbonothioyl}benzamide has been used in scientific research for various purposes. One of the main applications is in the development of new drugs for the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used in the development of new antibacterial agents, as sulfonamides have been shown to have antibacterial properties.

properties

IUPAC Name

3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c15-10-4-1-3-9(7-10)13(19)17-14(22)16-11-5-2-6-12(8-11)18(20)21/h1-8H,(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOOREBTLYJHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(3-nitrophenyl)carbamothioyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.